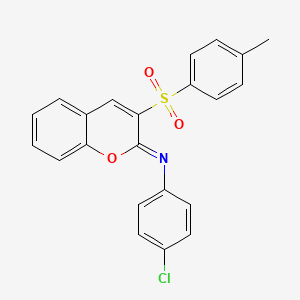

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Description

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a Schiff base derivative characterized by a chromen-2-ylidene core substituted with a tosyl (p-toluenesulfonyl) group at position 3 and a 4-chloroaniline moiety. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability and intermolecular interactions, as observed in similar compounds .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVJILPPMRWANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

Synthesis of the chromene core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

Introduction of the tosyl group: The tosyl group is introduced by reacting the chromene core with tosyl chloride in the presence of a base, such as pyridine.

Formation of the imine linkage: The final step involves the condensation of the tosyl-protected chromene with 4-chloroaniline under acidic or basic conditions to form the imine linkage, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to form the corresponding amine.

Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Chemical Biology: The compound is used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s unique features include the chromen-2-ylidene backbone and tosyl group , which differentiate it from other Schiff bases. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The tosyl group in the target compound is a stronger EWG compared to nitro or chloro substituents in analogs (e.g., ). This may enhance electrophilicity of the imine bond, influencing reactivity in catalysis or coordination .

- Crystallinity: Compounds like the thiophene derivative () exhibit defined hydrogen-bonded networks, whereas the target compound’s tosyl group may promote π-π stacking or sulfonyl-based interactions .

Biological Activity

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H18ClNO3S

- Molecular Weight : 409.88 g/mol

- CAS Number : 2035018-11-0

The compound features a chromene backbone with a tosyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloroaniline with 3-tosyl-2H-chromen-2-one. This reaction is generally facilitated by the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chromene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the tosyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline | Staphylococcus aureus | 10 µg/mL |

Anticancer Activity

Several studies have reported that chromene derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound demonstrated an IC50 value of 5 µM against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

Case Study: Anticancer Activity Assessment

In vitro studies using the MTT assay showed that treatment with this compound resulted in significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The compound was found to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Potential intercalation into DNA could disrupt replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.